REACTION_CXSMILES
|
[Cl:1][C:2]1[N:11]=[CH:10][C:9](I)=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].[CH3:13][C:14]1[CH:15]=[C:16](B(O)O)[CH:17]=[C:18]([CH3:20])[CH:19]=1.C(=O)(O)[O-].[Na+]>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[N:11]=[CH:10][C:9]([C:16]2[CH:17]=[C:18]([CH3:20])[CH:19]=[C:14]([CH3:13])[CH:15]=2)=[CH:8][C:3]=1[C:4]([OH:6])=[O:5] |f:2.3,^1:38,40,59,78|
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Name
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|
Quantity
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2.01 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)OC)C=C(C=N1)I
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Name
|
|
Quantity
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1.01 g
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Type
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reactant
|
Smiles
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CC=1C=C(C=C(C1)C)B(O)O
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Name
|
|
Quantity
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16.8 mL
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Type
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reactant
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Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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|
Quantity
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155 mg
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool to 23° C.
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Type
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CUSTOM
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Details
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partitioned between ethyl acetate (500 mL) and saturated aqueous sodium bicarbonate solution (500 mL)
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Type
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FILTRATION
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Details
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The aqueous layer was filtered
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Type
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FILTRATION
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Details
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The resulting precipitate was collected by filtration
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Type
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WASH
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Details
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washed with water (2×100 mL) and air
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Type
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CUSTOM
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Details
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dried
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Name
|
|
Type
|
product
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Smiles
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ClC1=C(C(=O)O)C=C(C=N1)C1=CC(=CC(=C1)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |